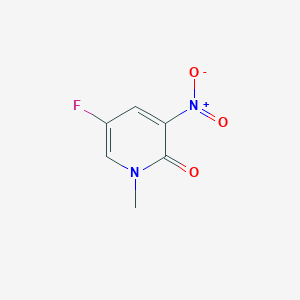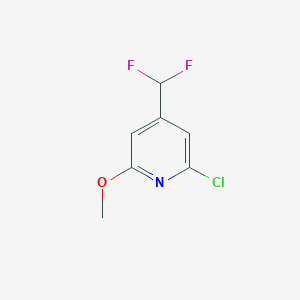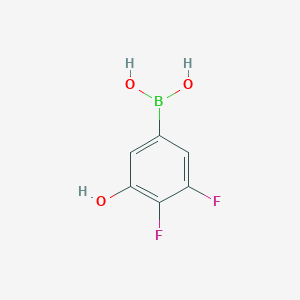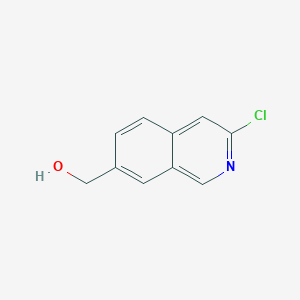
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
Vue d'ensemble
Description
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, also known as FMNP, is an organic compound with a molecular formula of C5H4FN2O2. It is a colorless solid that can be synthesized from various starting materials, such as acetone, formamide, and urea. FMNP has been used in various scientific research applications, including as a catalyst for chemical reactions, as a reagent for identifying nitro groups, and as a ligand for transition metal complexes. This compound has also been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Nucleophilic Displacement Reactions
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is used in studying the kinetics of nucleophilic displacement reactions. The reaction of 2-chloro- or -fluoro-3- or -5-nitropyridine with N-methylaniline showcases the catalysis and relative mobility in nucleophilic aromatic substitution (Brewis et al., 1974).
Synthesis of Small Molecule Anticancer Drugs
This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for its derivation from commercially available 2-chloro-5-nitropyridine has been established, demonstrating its utility in drug development (Zhang et al., 2019).
Development of Fluorescent Probes
2-Aminoethylpyridine-based fluorescent compounds derived from this chemical have been developed for the detection of metal ions like Fe3+ and Hg2+ in aqueous media. This application is significant for environmental monitoring and biological systems (Singh et al., 2020).
Studies in Molecular Stability and Reactivity
The compound has been studied for molecular stability and bond strength using natural bond orbital analysis. Its HOMO and LUMO energies, charge transfer, and chemical reactivity insights are valuable for chemical synthesis and understanding molecular interactions (Balachandran et al., 2012).
Synthesis of Pyridine Nucleosides
It plays a role in synthesizing pyridine nucleosides related to 5-fluorouracil and 5-fluorocytosine, highlighting its importance in nucleoside chemistry and potential therapeutic applications (Nesnow & Heidelberger, 1973; 1975).
Synthesis of Acyl Fluorides
The compound is used in the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides, demonstrating its utility in synthesizing acyl fluorides, a versatile tool in synthetic chemistry (Liang et al., 2020).
Propriétés
IUPAC Name |
5-fluoro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGWOLKLHVCEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)





![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)





![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)